Senna

Catalog No.
S1551287
CAS No.
81-27-6
M.F
C42H38O20
M. Wt
862.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Senna

CAS Number

81-27-6

Product Name

Senna

IUPAC Name

(9R)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid

Molecular Formula

C42H38O20

Molecular Weight

862.7 g/mol

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1

InChI Key

IPQVTOJGNYVQEO-KGFNBKMBSA-N

SMILES

Array

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

5,5'-Bis(b-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo-,(9R,9'S)-[9,9'-bianthracene]-2,2'-dicarboxylic acid

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

The exact mass of the compound Sennoside A is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]. However, this does not mean our product can be used or applied in the same or a similar way.

Senna, identified by CAS number 81-27-6 in reference to its primary active component Sennoside A, is a standardized mixture of dianthrone glycosides extracted from plants of the *Senna* genus. The principal bioactive constituents, sennoside A and sennoside B, are stereoisomers that act as stimulant laxatives. These compounds are prodrugs that pass through the upper gastrointestinal tract and are metabolized by colonic bacteria into the active compound, rhein anthrone. This active metabolite stimulates colonic motility and inhibits water and electrolyte reabsorption, leading to a laxative effect typically within 6 to 12 hours, making standardized senna a cornerstone for formulating predictable oral laxative products.

Substituting standardized senna with crude senna extracts, alternative salt forms like calcium sennosides, or even individual sennoside isomers introduces significant variability that undermines product performance and reproducibility. Crude extracts contain inconsistent levels of active sennosides A and B, leading to unpredictable laxative potency and potential for adverse effects. The choice of salt form (e.g., calcium sennosides) directly impacts solubility, stability, and dissolution profiles, which are critical parameters for formulation development, especially for aqueous preparations. Furthermore, the laxative effect is attributed to the combined action of sennosides A and B, and altering this natural ratio by using purified single isomers can change the therapeutic profile. For applications requiring consistent dosing, predictable onset of action, and reliable formulation behavior, a well-characterized, standardized sennoside mixture is essential.

Demonstrated Clinical Efficacy with Favorable Tolerability Profile Compared to Synthetic Alternatives

In a randomized, double-blind study comparing senna (sennosides) with the common synthetic laxative bisacodyl for constipation in ICU patients, both treatments showed similar efficacy in terms of fecal consistency. However, the prevalence of complications on the third day of treatment was significantly lower in the senna group (P = 0.04), suggesting a better tolerability profile. While bisacodyl led to a higher defecation frequency on day two (P < 0.01), the study concluded that due to fewer complications, senna is an appropriate treatment choice.

Evidence DimensionPrevalence of Complications (Day 3)
Target Compound DataLower prevalence (P = 0.04)
Comparator Or BaselineBisacodyl: Significantly higher prevalence of complications
Quantified DifferenceStatistically significant (P = 0.04)
ConditionsRandomized, double-blind study in 70 ICU patients with constipation, comparing daily doses of 500 mg senna (as Senalin) vs. 10 mg bisacodyl for 3 days.

This evidence supports selecting senna for applications where minimizing side effects is a primary concern, without compromising core laxative efficacy.

Processability Advantage: Superior Solubility in Alkaline and Hydroalcoholic Systems Over Poorly Soluble Free Forms

Sennosides are characterized by poor solubility in water (<1 mg/mL) and non-polar organic solvents. However, their solubility is significantly enhanced in aqueous sodium bicarbonate solutions, which neutralizes their acidic nature, and in hydroalcoholic mixtures, with optimal solubility often achieved in systems like 70% ethanol. This contrasts with the inherent low aqueous solubility of the free acid forms. For instance, a 70% ethanol enriched extract showed a higher concentration of sennosides and better dissolution profiles in tablet formulations compared to other ethanol concentrations. This tunable solubility is a critical processing advantage for developing both liquid and solid dosage forms.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in aqueous sodium bicarbonate and hydroalcoholic mixtures (e.g., 70% ethanol).
Comparator Or BaselineFree Sennosides: Poorly soluble in water (<1 mg/mL).
Quantified DifferenceQualitative but significant improvement from <1 mg/mL to 'soluble' for processing.
ConditionsStandard laboratory conditions for solubility testing and HPLC analysis for extract optimization.

This solubility profile allows for versatile formulation strategies, particularly for liquid preparations or for wet granulation processes in tablet manufacturing, which are unfeasible with the poorly soluble base compound.

Reproducibility Advantage: Standardized Extracts Provide Consistent Potency Over Variable Crude Preparations

The clinical efficacy of senna is directly tied to the concentration of sennosides A and B. Crude plant materials exhibit significant variability in the content of these active compounds based on source, quality, and processing. Studies on herbal medicines containing rhubarb (another source of sennosides) found that the amounts of sennosides A and B differed significantly among brands, even for products with the same formulation and stated amount of rhubarb. Using a standardized senna product, where the sennoside content is quantified (e.g., via HPLC), ensures dose-to-dose consistency and predictable clinical outcomes, a critical requirement for pharmaceutical manufacturing and therapeutic use that cannot be met by crude, unstandardized extracts.

Evidence DimensionActive Component Consistency
Target Compound DataQuantified and consistent levels of sennosides A and B.
Comparator Or BaselineCrude Senna/Rhubarb Extracts: Highly variable sennoside content between batches and brands.
Quantified DifferenceSignificant, unquantified variability demonstrated across different commercial products.
ConditionsHPLC analysis of various commercial Kampo medicines containing rhubarb.

For any clinical or commercial application, reproducibility is paramount; selecting a standardized grade of senna mitigates the risk of batch-to-batch variability, ensuring consistent product performance and safety.

Development of Oral Solid Dosage Forms for Constipation with Reliable Onset

The use of standardized senna is critical for manufacturing tablets and capsules where dose accuracy is paramount. The established clinical efficacy and predictable 6-12 hour onset of action allow for the formulation of reliable over-the-counter and prescription laxatives. The ability to use wet granulation methods, facilitated by its hydroalcoholic solubility, aids in achieving uniform drug content and optimal tablet properties.

Formulation of Liquid Laxative Preparations and Bowel Cleansing Kits

Leveraging the enhanced solubility of sennosides in alkaline aqueous solutions enables the creation of stable and effective liquid syrups and oral solutions. This is particularly relevant for pediatric or geriatric populations and for inclusion in multi-component bowel preparation kits for colonoscopies, where senna has shown good efficacy and patient tolerability compared to other agents.

Reference Standard for Quality Control and Pharmacological Research

As a well-characterized mixture with known primary active components, standardized senna serves as an essential reference material for the quality control of herbal medicinal products. It is also the appropriate material for pharmacological studies investigating the mechanism of anthranoid laxatives or comparing the efficacy and safety of new chemical entities against an established benchmark.

Physical Description

Senna (powdered) is a yellow-brown powder with a slight odor and taste. (NTP, 1992)
Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

862.19564360 Da

Monoisotopic Mass

862.19564360 Da

Heavy Atom Count

62

Melting Point

392 °F approximately (decomposes) (NTP, 1992)
220 - 243 °C

UNII

2F1O30GVXH

Livertox Summary

Senna (Cassia species) is a popular herbal laxative that is available without prescription. Senna is generally safe and well tolerated, but can cause adverse events including clinically apparent liver injury when used in high doses for longer than recommended periods.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Cathartics; Gastrointestinal Agents
Herbal and Dietary Supplements

Wikipedia

Sennoside A
Sennoside

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 08-15-2023
J. Pharm. Pharmacol., 1958, 10, p436

Explore Compound Types